Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Mechanism of Action
- This enzyme plays a role in RNA degradation and processing. The compound may modulate its activity, affecting RNA stability and cellular processes . Involved in glycolysis, this enzyme catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The compound’s interaction with triosephosphate isomerase could impact energy metabolism and cellular homeostasis . This enzyme participates in protein synthesis by removing the N-terminal methionine from newly synthesized proteins. The compound’s effect on methionine aminopeptidase 2 might influence protein turnover and cellular function . Although less well-known, this enzyme is involved in the degradation of aromatic compounds. The compound’s interaction with it could affect environmental detoxification processes . A calcium-binding protein, calmodulin regulates various cellular processes, including muscle contraction, cell division, and signal transduction. The compound’s impact on calmodulin may have broad effects on cellular signaling .
Action Environment:
Environmental factors (e.g., pH, temperature, presence of other molecules) influence the compound’s efficacy and stability. For instance, pH variations can affect its solubility and bioavailability.
Properties
IUPAC Name |
tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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